BenchChemオンラインストアへようこそ!

Sitamaquine

Visceral Leishmaniasis Antileishmanial Drug Discovery In vitro Susceptibility Testing

Sitamaquine (WR6026) is the only 8-aminoquinoline with Phase II clinical data for visceral leishmaniasis. Its unique mechanism—inhibition of mitochondrial complex II (succinate dehydrogenase)—triggers oxidative stress and apoptosis-like death in Leishmania. Critically, it retains full potency against miltefosine-resistant strains (bypassing ABC-transporter resistance) and antimony-resistant L. donovani clinical isolates. An irreplaceable reference compound for resistance surveillance, mitochondrial target validation, and rational combination studies with non-overlapping mechanisms. Request a quote today.

Molecular Formula C21H33N3O
Molecular Weight 343.5 g/mol
CAS No. 57695-04-2
Cat. No. B1681683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitamaquine
CAS57695-04-2
Synonyms8-((6-(diethylamino)hexyl)amino)-6-methoxy-4-methylquinoline
8-(6-diethylaminohexylamino)-6-methoxy-4-methylquinoline dihydrochloride
8-aminoquinoline
8-quinolinamine
N,N-diethyl-N'-(6-methoxy-4-methyl-8-quinolinyl)-1,6- hexanediamine
sitamaquine
WR 006026
WR 6026
WR-006026
WR-6026
WR006026
WR6026
Molecular FormulaC21H33N3O
Molecular Weight343.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC
InChIInChI=1S/C21H33N3O/c1-5-24(6-2)14-10-8-7-9-12-22-20-16-18(25-4)15-19-17(3)11-13-23-21(19)20/h11,13,15-16,22H,5-10,12,14H2,1-4H3
InChIKeyRVAKDGYPIVSYEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sitamaquine (WR6026) for Visceral Leishmaniasis Research: An Orally Active 8-Aminoquinoline with Defined Antiparasitic Properties


Sitamaquine (CAS 57695-04-2), also designated WR6026, is a synthetic 8-aminoquinoline analog initially developed by the Walter Reed Army Institute of Research [1]. It is a derivative of the antimalarial agent primaquine [2] and has been advanced through Phase II clinical trials by GlaxoSmithKline as an oral treatment for visceral leishmaniasis (VL) [3]. The compound demonstrates a specific mechanism of action involving inhibition of Leishmania mitochondrial respiratory chain complex II (succinate dehydrogenase), which triggers oxidative stress and parasite death [4].

Why Sitamaquine Cannot Be Substituted by Other 8-Aminoquinolines or Oral Antileishmanials Without Data Loss


Sitamaquine occupies a distinct position within the 8-aminoquinoline class and among oral antileishmanial agents due to quantifiable differences in its molecular target, spectrum of activity against drug-resistant isolates, and clinical efficacy profile. While other 8-aminoquinolines such as primaquine and tafenoquine have well-established roles in malaria [1], sitamaquine is the only analog in this class with extensive Phase II clinical trial data specifically for visceral leishmaniasis [2]. Furthermore, compared to the alternative oral agent miltefosine, sitamaquine exhibits a different resistance profile—maintaining activity against miltefosine-resistant Leishmania due to distinct mechanisms of uptake and action [3]. Generic substitution with another 8-aminoquinoline or oral leishmanicidal agent would therefore risk losing both the validated efficacy data and the specific therapeutic window that sitamaquine provides.

Quantitative Evidence Guide: How Sitamaquine Compares to Its Closest Analogs and Alternatives


Sitamaquine Demonstrates Potent in vitro Activity Against Intracellular Amastigotes of Leishmania donovani with Defined EC50 Values

Sitamaquine exhibits potent antileishmanial activity against the clinically relevant intracellular amastigote form of Leishmania donovani. Against the L. donovani HU3 strain in a macrophage-amastigote assay, sitamaquine demonstrated an EC50 of 9.2 μM (95% CI: 8.7–9.7) [1]. Its activity was retained against antimony-resistant clinical isolates, with mean EC50 values of 2.1 ± 0.2 μM against intracellular amastigotes [2]. This potency is in the range of other established antileishmanial agents.

Visceral Leishmaniasis Antileishmanial Drug Discovery In vitro Susceptibility Testing

Sitamaquine Achieves Clinical Cure in Visceral Leishmaniasis: Phase II Trial Data Compared to Amphotericin B

In a randomized, open-label Phase II clinical trial (NCT00381394) conducted in Bihar, India, the final clinical cure rate at day 180 was 85% (95% CI: 70.8–94.4%) for patients treated with oral sitamaquine (2 mg/kg/day for 21 days), compared to 95% (95% CI: 75.1–99.9%) for patients treated with intravenous amphotericin B (AmB) [1]. In a separate Phase II dose-increasing study in Kenya (n=95), sitamaquine administered for 28 days achieved an overall cure rate of 83% (79/95) at day 180, with cure rates of 92%, 80%, 82%, and 91% at doses of 1.75, 2.0, 2.5, and 3.0 mg/kg/day, respectively [2].

Visceral Leishmaniasis Clinical Trial Design Comparative Efficacy

Sitamaquine Retains Full Activity Against Antimony-Resistant Leishmania donovani Clinical Isolates

Sitamaquine demonstrates robust activity against sodium antimony gluconate (SAG)-resistant clinical isolates of Leishmania donovani. In a study of 20 field isolates from VL patients in zones of varying SAG resistance, sitamaquine exhibited mean ED50 values of 2.1 ± 0.2 μM against intracellular amastigotes and 17.7 ± 1.0 μM against promastigotes [1]. Importantly, all SAG-resistant isolates (with SAG EC50 values >300 μg/mL) remained fully susceptible to sitamaquine, with EC50 values ranging from 11.4 to 16.0 μM in macrophage-amastigote assays [2].

Drug Resistance Visceral Leishmaniasis Antimony Resistance

Sitamaquine's Mechanism of Action: Specific Inhibition of Leishmania Mitochondrial Complex II (Succinate Dehydrogenase)

Sitamaquine exerts its antileishmanial effect through a defined molecular target. It causes a dose-dependent inhibition of mitochondrial respiratory chain complex II (succinate dehydrogenase) in digitonin-permeabilized L. donovani promastigotes [1]. This inhibition leads to a measurable drop in intracellular ATP levels and a decrease in mitochondrial electrochemical potential (ΔΨm), which subsequently triggers increased reactive oxygen species (ROS) production and intracellular Ca2+ levels [2]. This mechanism is distinct from that of primaquine and other 8-aminoquinolines, which primarily target the electron transport chain in Plasmodium species [3].

Drug Mechanism of Action Mitochondrial Respiration Antiparasitic Target

Sitamaquine Exhibits a Favorable Pharmacokinetic Profile for Oral Dosing: Half-Life and Food-Independent Absorption

Sitamaquine possesses a pharmacokinetic profile conducive to once-daily oral dosing. Its plasma half-life (t½) is approximately 26.1 hours [1], which is considerably shorter than that of the alternative oral agent miltefosine (t½ ≈ 150 hours) [2]. This shorter half-life reduces the risk of prolonged drug exposure and the associated risk of selecting for drug resistance [3]. Furthermore, a randomized study demonstrated that the absorption and pharmacokinetics of sitamaquine are not significantly affected by food intake, allowing for flexible dosing schedules [4].

Pharmacokinetics Oral Bioavailability Drug Development

Defined Application Scenarios for Sitamaquine Based on Its Differentiated Evidence Profile


In Vitro Screening and Resistance Monitoring Programs in Antimony-Resistant Endemic Regions

Given its demonstrated retained activity against antimony-resistant Leishmania donovani clinical isolates [1], sitamaquine is a critical reference compound for in vitro susceptibility testing and resistance monitoring programs in regions such as Bihar, India, where sodium stibogluconate failure rates reach 37-64% [2]. It serves as a positive control to benchmark the potency of new chemical entities against resistant strains, and as a tool to generate baseline susceptibility data for epidemiological surveillance of drug resistance.

Mechanistic Studies of Leishmania Mitochondrial Function and Apoptotic Pathways

Sitamaquine's well-defined mechanism of action—specific inhibition of mitochondrial complex II (succinate dehydrogenase) leading to oxidative stress and apoptosis-like death [3]—makes it a valuable chemical probe for basic research on Leishmania mitochondrial biology. It can be used to dissect the role of complex II in parasite metabolism, to study the signaling pathways of apoptosis-like cell death in kinetoplastids, and as a pharmacological tool to validate new targets within the mitochondrial respiratory chain.

Design and Interpretation of Oral Antileishmanial Clinical Trials

The available Phase II clinical trial data provide a robust quantitative framework for designing future studies of oral antileishmanial agents. The established cure rate of 85% at day 180 with a 21-day course of 2 mg/kg/day [4] and the observed dose-response relationship (80-92% cure at doses of 1.75–3.0 mg/kg/day for 28 days) [5] serve as critical benchmarks for statistical power calculations and for interpreting the comparative efficacy of novel oral drug candidates in clinical development.

Combination Therapy Research to Address Drug Resistance and Optimize Regimens

Sitamaquine's distinct mechanism of action (complex II inhibition) and its ability to overcome ABC-transporter mediated resistance to miltefosine [6] provide a strong rationale for its inclusion in in vitro and in vivo combination studies. Its short half-life (26.1 hours) [7] and non-overlapping target make it a logical partner for drugs with longer half-lives or different mechanisms (e.g., miltefosine, paromomycin, amphotericin B) to potentially reduce treatment duration, minimize toxicity, and suppress the emergence of multidrug-resistant Leishmania strains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sitamaquine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.